molecular formula C7H10N2OS B13164262 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one

Cat. No.: B13164262
M. Wt: 170.23 g/mol
InChI Key: IIDURVYOCOEPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate the activity of enzymes and receptors in biological systems . The compound’s effects are mediated through its ability to interact with specific proteins and enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

3-Amino-1-(1,3-thiazol-2-yl)butan-1-one can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antitumor drug.

What sets this compound apart is its unique combination of an amino group and a thiazole ring, which provides it with distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(1,3-thiazol-2-yl)butan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5(8)4-6(10)7-9-2-3-11-7/h2-3,5H,4,8H2,1H3

InChI Key

IIDURVYOCOEPFM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=NC=CS1)N

Origin of Product

United States

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